

BM635 Hydrochloride: A Deep Dive into its Antimycobacterial Activity

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Compound of Interest		
Compound Name:	BM635 (hydrochloride)	
Cat. No.:	B15145334	Get Quote

For Researchers, Scientists, and Drug Development Professionals

BM635 hydrochloride is a potent inhibitor of Mycobacterium tuberculosis with a specific mechanism of action that targets the bacterial cell wall synthesis pathway. This technical guide provides a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Biological Activity and Mechanism of Action

BM635 hydrochloride's primary biological activity is the inhibition of Mycobacterium tuberculosis. It is a salt form of the parent compound BM635, developed to improve upon the poor aqueous solubility and low in vivo exposure of the free base. The hydrochloride salt has been shown to double the in vivo exposure compared to BM635.

The molecular target of BM635 is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of the bacterium. Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, contributing to its structural integrity, impermeability, and virulence.

By inhibiting MmpL3, BM635 hydrochloride effectively blocks the mycolic acid biosynthesis pathway. This disruption of cell wall synthesis compromises the bacterium's ability to maintain



its protective outer layer, leading to cell death. This targeted mechanism of action makes BM635 hydrochloride a promising candidate for the development of new anti-tuberculosis therapies.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for BM635 and its hydrochloride salt.

Compound	Parameter	Value	Organism	Reference
BM635 hydrochloride	MIC50	0.08 μΜ	M. tuberculosis H37Rv	
BM635 (free base)	MIC50	0.12 μΜ	M. tuberculosis H37Rv	_

Table 1: In Vitro Activity of BM635 and BM635 Hydrochloride

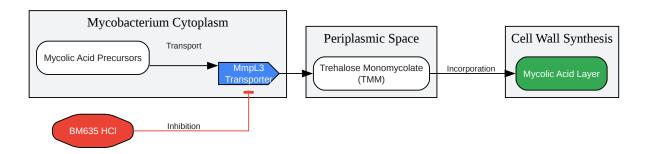
BM635 (free base) ED99 49 mg/Kg Acute murine infection model BM635 (free base) Half-life (in vivo) 1 hour Not specified BM635 (free base) Cmax 1.62 μM Not specified	Compound	Parameter	Value	Animal Model	Reference
BM635 (free base) Half-life (in vivo) 1 hour Not specified Not specified Not specified Not specified	•	ED99	49 mg/Kg		_
Cmax 1.62 μM Not specified base) BM635 (free	•	Half-life (in vivo)	1 hour	Not specified	_
BM635 (free	•	Cmax	1.62 μΜ	Not specified	_
base)	•	Bioavailability	46%	Not specified	_

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of BM635 (Free Base)

Visualizing the Mechanism and Experimental Workflows



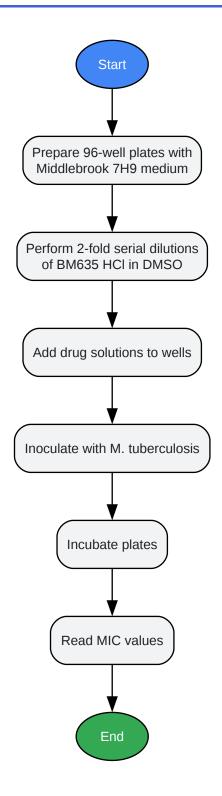
To better understand the biological context of BM635 hydrochloride's activity, the following diagrams illustrate its mechanism of action and the workflows of key experiments.



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Mechanism of Action of BM635 Hydrochloride.

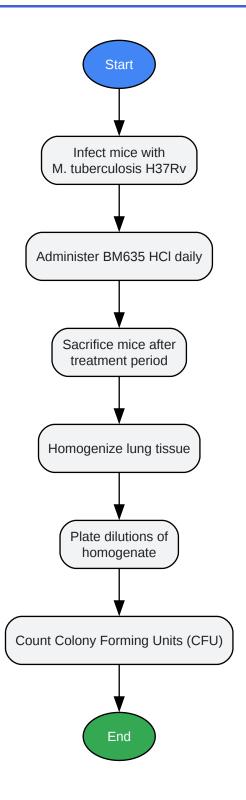




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Workflow for Minimum Inhibitory Concentration (MIC) Assay.





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Workflow for In Vivo Murine Infection Model.

Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay



The MIC of BM635 hydrochloride against M. tuberculosis H37Rv is determined using a broth microdilution method.

- Plate Preparation: A 96-well flat-bottom microtiter plate is used. Each well, except for control wells, is filled with 95 μL of Middlebrook 7H9 medium.
- Compound Dilution: Ten two-fold serial dilutions of BM635 hydrochloride are prepared in neat DMSO, with an initial concentration of 200 μM.
- Drug Addition: 5 μL of each drug dilution is added to the corresponding wells containing the Middlebrook 7H9 medium.
- Controls:
 - Positive Control: Isoniazid is used as a positive control, with eight two-fold dilutions prepared, starting at 160 μg/mL. 5 μL of each dilution is added to the respective wells.
 - Growth and Blank Controls: Wells containing 95 μL of Middlebrook 7H9 medium and 5 μL of neat DMSO serve as growth and blank controls.
- Inoculation: An appropriate inoculum of M. tuberculosis H37Rv is added to each well, except for the blank controls.
- Incubation: The plate is incubated under appropriate conditions for mycobacterial growth.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

In Vivo Acute Murine Infection Model

The in vivo efficacy of BM635 is evaluated in an acute murine infection model.

- Infection: Eight to ten-week-old female B6 mice are infected via the intratracheal route with 10⁵ Colony Forming Units (CFU) of M. tuberculosis H37Rv suspended in 50 μL of phosphate-buffered saline.
- Treatment: BM635 is administered once daily at varying doses (ranging from 40 to 300 mg/kg) from day 1 to day 8 post-infection.



- Euthanasia and Tissue Collection: Twenty-four hours after the last dose, the mice are sacrificed. The lungs are aseptically removed.
- Bacterial Load Determination:
 - The lung lobes are homogenized.
 - The homogenates are supplemented with 5% glycerol and stored at -80°C until plating.
 - Serial dilutions of the homogenates are plated on appropriate agar medium to determine the number of CFUs.
- Efficacy Calculation: The reduction in bacterial load in the lungs of treated mice compared to untreated controls is used to determine the efficacy of the compound, with the ED99 (the dose required to reduce the bacterial load by 99%) being a key parameter.

Conclusion

BM635 hydrochloride is a promising anti-mycobacterial agent that targets the essential MmpL3 transporter, leading to the disruption of mycolic acid synthesis and bacterial cell death. Its improved pharmacokinetic profile over the parent compound, BM635, makes it an attractive candidate for further development in the fight against tuberculosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-TB therapies.

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